Procysteine has been used in trials studying the treatment of HIV Infections.
Procysteine
CAS No.: 19771-63-2
VCID: VC21536547
Molecular Formula: C4H5NO3S
Molecular Weight: 147.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
Procysteine, chemically known as L-2-oxothiazolidine-4-carboxylic acid, is a cysteine prodrug. It plays a crucial role in enhancing intracellular glutathione levels, which are vital for antioxidant defense mechanisms in the body. Procysteine is metabolized into cysteine within cells, serving as a rate-limiting substrate for glutathione synthesis . Mechanism of ActionProcysteine is inert until it is metabolized to cysteine intracellularly. This process enhances glutathione production, which is essential for protecting cells against oxidative stress and damage . The biochemical pathways affected by procysteine involve the glutathione cycle, which is critical for detoxification and immune function. Biological ActivityProcysteine has been studied for its potential therapeutic applications in conditions associated with oxidative stress and inflammation. It can restore glutathione levels in tissues affected by oxidative stress and modulate anabolic factors important for muscle health. Additionally, procysteine has been investigated for its effects on various cellular processes, including reducing inflammatory markers in retinal cells. Research FindingsProcysteine has been explored in several research contexts:
Comparison with Similar CompoundsProcysteine is compared to other cysteine prodrugs like N-acetylcysteine, which also have antioxidant properties. Procysteine is unique in its stability and effectiveness as a cysteine prodrug, being less prone to oxidation than direct cysteine supplementation. |
---|---|
CAS No. | 19771-63-2 |
Product Name | Procysteine |
Molecular Formula | C4H5NO3S |
Molecular Weight | 147.15 g/mol |
IUPAC Name | (4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 |
Standard InChIKey | BMLMGCPTLHPWPY-REOHCLBHSA-N |
Isomeric SMILES | C1[C@H](NC(=O)S1)C(=O)O |
SMILES | C1C(NC(=O)S1)C(=O)O |
Canonical SMILES | C1C(NC(=O)S1)C(=O)O |
Synonyms | Procysteine;19771-63-2;otca;(R)-2-Oxothiazolidine-4-carboxylicacid;(4R)-2-oxo-1,3-thiazolidine-4-carboxylicacid;(R)-(-)-2-Oxothiazolidine-4-carboxylicacid;L-2-Oxothiazolidine-4-carboxylicacid;CCRIS7672;CHEMBL442218;Oxothiazolidinecarboxylate,L-;UNII-X7063P804E;L-2-Oxothiazolidine-4-carboxylate;2-Oxothiazolidine-4-carboxylate,L-;4-Thiazolidinecarboxylicacid,2-oxo-,(R)-[CAS];L-2-Oxo-4-thiazolidinecarboxylicacid;BRN4179169;(R)-2-Oxo-4-thiazolidinecarboxylicacid;ST075445;(4R)-2-oxothiazolidine-4-carboxylicacid;4-Thiazolidinecarboxylicacid,2-oxo-,L-;L-(-)-2-Oxothiazolidine-4-carboxylicacid;4-Thiazolidinecarboxylicacid,2-oxo-,(R)-;4-Thiazolidinecarboxylicacid,2-oxo-,(4R)-;SMR000449326;Koprosteine |
PubChem Compound | 72390 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume